N-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide
Description
N-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a chloroaniline moiety. It is often studied for its potential biological activities and chemical properties.
Properties
CAS No. |
920455-28-3 |
|---|---|
Molecular Formula |
C22H26ClN3O5S |
Molecular Weight |
480g/mol |
IUPAC Name |
N-[3-(4-chloroanilino)-3-oxopropyl]-1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C22H26ClN3O5S/c1-31-19-8-10-20(11-9-19)32(29,30)26-14-2-3-16(15-26)22(28)24-13-12-21(27)25-18-6-4-17(23)5-7-18/h4-11,16H,2-3,12-15H2,1H3,(H,24,28)(H,25,27) |
InChI Key |
GFAIXJFYCRCFHM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCC(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides and suitable bases.
Attachment of the chloroaniline moiety: This can be done through nucleophilic substitution reactions where the chloroaniline acts as a nucleophile.
Final coupling: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3-chloroanilino)-3-oxopropyl]-1-(4-methoxyphenyl)sulfonyl-3-piperidinecarboxamide
- N-[3-(4-chloroanilino)-3-oxopropyl]-1-(4-methoxyphenyl)sulfonyl-4-piperidinecarboxamide
Uniqueness
N-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
